4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with methanesulfonyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and couplings occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the benzothiazole core or the morpholine groups.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups to the morpholine moieties .
Scientific Research Applications
4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity or altering their function. The methanesulfonyl and morpholine groups can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-ylethanesulfonic acid: Another compound with a morpholine group, used as a buffering agent in biological research.
N-Phenyl-morpholine-4-carboximidothioic acid benzothiazol-2-yl ester: A compound with a similar benzothiazole core, used in medicinal chemistry.
Uniqueness
4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O5S2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N3O5S2/c1-27(22,23)14-4-2-3-13-15(14)18-17(26-13)20-7-10-25-12(11-20)16(21)19-5-8-24-9-6-19/h2-4,12H,5-11H2,1H3 |
InChI Key |
JFIRBHVPMMGBIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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